

## Assessing the efficacy of multi-strain versus single-strain probiotic formulations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Lactopen |           |
| Cat. No.:            | B1208000 | Get Quote |

# Multi-Strain vs. Single-Strain Probiotics: A Comparative Efficacy Guide

An evidence-based examination of multi-strain and single-strain probiotic formulations for researchers, scientists, and drug development professionals.

The burgeoning field of microbiome therapeutics has led to a significant increase in the development and marketing of probiotic formulations. A key question for researchers and clinicians alike is whether multi-strain probiotic formulations offer superior efficacy compared to their single-strain counterparts. This guide provides a comprehensive comparison, drawing on experimental data to elucidate the performance of both approaches across various health indications.

### **Executive Summary**

The debate over the superiority of multi-strain versus single-strain probiotics is nuanced, with the scientific literature indicating that efficacy is highly dependent on the specific strains used and the clinical indication being targeted. While multi-strain formulations are often marketed with the assumption that a greater diversity of beneficial microbes will yield broader and more potent health benefits, evidence from clinical trials does not universally support this claim.[1][2] In some instances, multi-strain probiotics have demonstrated synergistic effects, proving more effective than their individual components.[3] However, in many cases, single-strain probiotics have shown equivalent or even superior efficacy for specific conditions.[1][2] The choice of an



appropriate probiotic should be guided by robust clinical evidence for the specific strain or combination of strains in relation to the desired health outcome.[1]

## Data Presentation: Comparative Efficacy in Key Clinical Indications

The following tables summarize quantitative data from key clinical trials comparing the efficacy of multi-strain and single-strain probiotic formulations in the prevention of necrotizing enterocolitis (NEC), eradication of Helicobacter pylori, and prevention of antibiotic-associated diarrhea (AAD).

Table 1: Prevention of Necrotizing Enterocolitis (NEC) in Preterm Infants



| Probiotic<br>Formulati<br>on | Study<br>Populatio<br>n                                  | Dosage                                                                    | Incidence<br>of NEC<br>(Probiotic<br>Group) | Incidence<br>of NEC<br>(Control/<br>Comparis<br>on<br>Group) | Key<br>Findings<br>& p-value                                                                                    | Referenc<br>e |
|------------------------------|----------------------------------------------------------|---------------------------------------------------------------------------|---------------------------------------------|--------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|---------------|
| Single-<br>Strain            | Preterm<br>infants<br>(<32<br>weeks<br>and/or<br><1500g) | Bifidobacte<br>rium breve<br>M-16V                                        | Not<br>specified                            | Not<br>specified                                             | No<br>significant<br>difference<br>in NEC<br>rates<br>between<br>single-<br>strain and<br>two-strain<br>groups. | [4]           |
| Multi-Strain                 | Preterm<br>infants<br>(<32<br>weeks<br>and/or<br><1500g) | Lactobacill<br>us<br>acidophilus<br>and<br>Bifidobacte<br>rium<br>bifidum | Not<br>specified                            | Not<br>specified                                             | No<br>significant<br>difference<br>in NEC<br>rates<br>between<br>single-<br>strain and<br>two-strain<br>groups. | [4]           |



| Single-<br>Strain | Very low<br>birth weight<br>preterm<br>neonates | Lactobacill<br>us<br>acidophilus | 0%   | 2.2%<br>(Multispeci<br>es probiotic<br>group) | No<br>significant<br>difference<br>in NEC<br>incidence<br>between<br>single-<br>strain and<br>multi-strain<br>groups. | [5] |
|-------------------|-------------------------------------------------|----------------------------------|------|-----------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|-----|
| Multi-Strain      | Very low<br>birth weight<br>preterm<br>neonates | Multispecie<br>s probiotic       | 2.2% | 0%<br>(Single-<br>strain<br>group)            | No<br>significant<br>difference<br>in NEC<br>incidence<br>between<br>single-<br>strain and<br>multi-strain<br>groups. | [5] |

Table 2: Eradication of Helicobacter pylori



| Probiotic<br>Formulati<br>on | Study<br>Populatio<br>n         | Dosage                                                                                  | Eradicati<br>on Rate<br>(Probiotic<br>Group) | Eradicati on Rate (Control/ Comparis on Group) | Key<br>Findings<br>& p-value                                                                                   | Referenc<br>e |
|------------------------------|---------------------------------|-----------------------------------------------------------------------------------------|----------------------------------------------|------------------------------------------------|----------------------------------------------------------------------------------------------------------------|---------------|
| Single-<br>Strain            | H. pylori<br>positive<br>adults | Lactobacill<br>us<br>rhamnosus<br>GG (LGG)                                              | 87.38%                                       | 72.55%                                         | LGG as an adjunct to standard triple therapy significantly improved eradication rates (p < 0.001).             | [6]           |
| Multi-Strain                 | H. pylori<br>positive<br>adults | Lactobacill<br>us<br>rhamnosus<br>GG (LGG)<br>and<br>Bifidobacte<br>rium lactis<br>Bb12 | Not<br>specified                             | Not<br>specified                               | The mixture of LGG and Bb12 was significantl y more effective than LGG alone for the eradication of H. pylori. | [1]           |

Table 3: Prevention of Antibiotic-Associated Diarrhea (AAD)



| Probiotic<br>Formulati<br>on | Study<br>Populatio<br>n                             | Dosage                                                             | Incidence<br>of AAD<br>(Probiotic<br>Group) | Incidence<br>of AAD<br>(Control/<br>Comparis<br>on<br>Group) | Key<br>Findings<br>& p-value                                                 | Referenc<br>e |
|------------------------------|-----------------------------------------------------|--------------------------------------------------------------------|---------------------------------------------|--------------------------------------------------------------|------------------------------------------------------------------------------|---------------|
| Single-<br>Strain            | Children<br>and Adults                              | Saccharom<br>yces<br>boulardii                                     | Not<br>specified                            | Not<br>specified                                             | Effectively prevents AAD in both pediatric and adult patients.               | [7]           |
| Multi-Strain                 | Children                                            | Lactobacill us rhamnosus R0011 and Lactobacill us helveticus R0052 | Not<br>specified                            | Not<br>specified                                             | More effective in preventing AAD in children compared to single strains.     | [7]           |
| Multi-Strain                 | Adults                                              | Lactobacill us rhamnosus R0011 and Lactobacill us helveticus R0052 | Not<br>specified                            | Not<br>specified                                             | Not found<br>to be more<br>effective<br>than single<br>strains in<br>adults. | [7]           |
| Multi-Strain                 | Hospitalize<br>d adults<br>receiving<br>antibiotics | Lactobacill<br>us<br>acidophilus<br>,<br>Lactobacill<br>us         | 9.9%                                        | 9.2%                                                         | No<br>significant<br>difference<br>in the<br>incidence<br>of AAD             | [8]           |







delbrueckii compared subsp. to placebo bulgaricus, (RR 1.04). Bifidobacte rium bifidum

### **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of the experimental protocols from key cited studies.

#### Study on H. pylori Eradication (Manzoli et al., 2015)

- Study Design: A randomized, double-blind, placebo-controlled trial.
- Participants: 804 adult patients with confirmed H. pylori infection.
- Intervention:
  - Probiotic Group: Standard triple therapy (a proton pump inhibitor, clarithromycin, and amoxicillin or metronidazole) plus a probiotic preparation containing Lactobacillus rhamnosus GG and Bifidobacterium lactis Bb-12 (10<sup>8</sup> CFU of each) for 14 days.
  - Placebo Group: Standard triple therapy plus a placebo for 14 days.
- Outcome Measures:
  - Primary Outcome: H. pylori eradication, confirmed by the 13C-urea breath test performed at least 4 weeks after the end of treatment.
  - Secondary Outcomes: Incidence and intensity of side effects (epigastric pain, bloating, flatulence, taste disturbance, loss of appetite, nausea, vomiting, heartburn, rash, and diarrhea) were monitored.
- Statistical Analysis: Comparison of eradication rates and side effect profiles between the two groups.[6]





### Study on Necrotizing Enterocolitis (NEC) Prevention (Chua et al., 2021)

- Study Design: A retrospective, observational study comparing two consecutive 2-year epochs.
- Participants: Preterm infants with a gestational age of less than 32 weeks and/or a birth weight of less than 1,500 g.
- Intervention:
  - Epoch 1 (Two-strain group): Prophylactic administration of a probiotic containing
     Lactobacillus acidophilus and Bifidobacterium bifidum.
  - Epoch 2 (Single-strain group): Prophylactic administration of a probiotic containing Bifidobacterium breve M-16V.
- Outcome Measures:
  - Primary Outcome: Rates of NEC.
  - Secondary Outcomes: Prematurity-related co-morbidities and feeding outcomes, including time to reach full enteral feeds.
- Statistical Analysis: Comparison of outcomes between the two epochs.[4][9][10][11]

#### **Assessment of Gut Microbiota**

- Sample Collection: Fecal samples are collected from participants at baseline and at the end
  of the intervention period.
- DNA Extraction: Total genomic DNA is extracted from the fecal samples using standardized kits.
- 16S rRNA Gene Sequencing: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using specific primers. The amplicons are then sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).



Bioinformatic Analysis: The sequencing reads are processed to remove low-quality reads, and the remaining sequences are clustered into operational taxonomic units (OTUs) at a 97% similarity threshold. Taxonomic assignment is performed by comparing the OTU sequences to a reference database (e.g., Greengenes, SILVA). Alpha and beta diversity analyses are conducted to assess within-sample and between-sample diversity, respectively.

#### **Assessment of Immune Response**

- Sample Collection: Blood samples are collected from participants at baseline and at the end
  of the intervention period.
- Cytokine Analysis: Serum levels of pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
- Immunoglobulin Analysis: Salivary or serum levels of immunoglobulins (e.g., IgA, IgG) are measured using ELISA.
- Statistical Analysis: Changes in immune markers from baseline to the end of the intervention are compared between the probiotic and placebo/control groups.

## Mandatory Visualizations Probiotic Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response. Probiotics can modulate this pathway to exert their anti-inflammatory effects.





Click to download full resolution via product page

Caption: Probiotic modulation of the NF-kB signaling pathway.

#### **Experimental Workflow for Assessing Probiotic Efficacy**

This diagram outlines a typical workflow for a randomized controlled trial investigating the effects of a probiotic intervention.





Click to download full resolution via product page

Caption: A typical experimental workflow for a probiotic clinical trial.



#### **Logical Comparison of Probiotic Formulations**

This diagram illustrates the key considerations when comparing the efficacy of multi-strain and single-strain probiotic formulations.



Click to download full resolution via product page

Caption: Logical considerations for choosing between probiotic formulations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Efficacy of Single-Strain Probiotics Versus Multi-Strain Mixtures: Systematic Review of Strain and Disease Specificity PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probiotic Supplements: Single-strain or multi-strain? International Probiotics Association [ipa-biotics.org]



- 3. Health benefits of probiotics: are mixtures more effective than single strains? PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Outcomes of Single vs. Two-Strain Probiotic Prophylaxis for Prevention of Necrotizing Enterocolitis in Preterm Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single strain versus multispecies probiotic on necrotizing enterocolitis and faecal IgA levels in very low birth weight preterm neonates: A randomized clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probiotics for Standard Triple Helicobacter pylori Eradication: A Randomized, Double-blind, Placebo-controlled Trial PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multi-strain versus single strain probiotics: More doesn't necessarily mean better outcomes [nutraingredients.com]
- 8. Probiotics for antibiotic-associated diarrhea: Do we have a verdict? PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Outcomes of Single vs. Two-Strain Probiotic Prophylaxis for Prevention of Necrotizing Enterocolitis in Preterm Infants PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Clinical Outcomes of Single vs. Two-Strain Probiotic Prophylaxis for Prevention of Necrotizing Enterocolitis in Preterm Infants [frontiersin.org]
- 11. frontiersin.org [frontiersin.org]
- To cite this document: BenchChem. [Assessing the efficacy of multi-strain versus single-strain probiotic formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1208000#assessing-the-efficacy-of-multi-strain-versus-single-strain-probiotic-formulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com